N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Its structure includes a 4-oxo group, an 8-phenyl substituent, and a 3-carboxamide moiety with a 4-methylbenzyl side chain (Figure 1). This compound belongs to a broader class of imidazo-triazine derivatives studied for their biological activities, particularly anticancer properties .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14-7-9-15(10-8-14)13-21-18(26)17-19(27)25-12-11-24(20(25)23-22-17)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQHHJXEKMXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core with various substituents that may influence its biological activity. Its molecular formula is , and it possesses unique functional groups that contribute to its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The effectiveness of these compounds often correlates with their structural modifications.
Antitumor Activity
The compound has been studied for its potential antitumor effects. A notable study demonstrated that related triazine derivatives exhibited cytotoxicity against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds featuring the imidazo[2,1-c][1,2,4]triazine scaffold have been linked to the modulation of inflammatory pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazine derivatives act as inhibitors for specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with various receptors in the body, altering their activity and influencing physiological responses.
- Cell Cycle Interference : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, leading to increased apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study published in MDPI, researchers synthesized a series of triazine derivatives and evaluated their antitumor efficacy against human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations with minimal toxicity to normal cells. The most potent compounds showed IC50 values suggesting effective growth inhibition in cancer cells while sparing healthy tissue .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics and detailed mechanistic studies will help elucidate its role in drug development.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Thermal Stability
Thermogravimetric studies reveal that substituents significantly influence thermal stability:
- Chloro or methoxy groups at the ortho position of the phenyl moiety reduce stability (e.g., compound 6 in : Tₚ = 201°C) .
- Methyl groups at meta or para positions enhance stability (e.g., compound 3: Tₚ = 286°C) .
- The target compound’s 8-phenyl group (without electron-withdrawing groups) likely confers moderate stability, intermediate between chloro-substituted and methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
